molecular formula C13H17ClO B14834322 2-Chloro-4-(cyclohexylmethyl)phenol

2-Chloro-4-(cyclohexylmethyl)phenol

Cat. No.: B14834322
M. Wt: 224.72 g/mol
InChI Key: HCZBOQHMTZJMHD-UHFFFAOYSA-N
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Description

2-Chloro-4-(cyclohexylmethyl)phenol (CAS: 3964-61-2, ChemSpider ID: 221402) is a halogenated phenolic compound with the molecular formula C₁₂H₁₅ClO and a molecular weight of 210.70 g/mol . Structurally, it features a chlorine atom at the ortho position and a cyclohexylmethyl group (-CH₂-C₆H₁₁) at the para position of the phenolic ring. This substitution pattern confers unique physicochemical properties, such as enhanced lipophilicity compared to simpler chlorophenols, making it relevant in synthetic chemistry and material science. The compound’s monoisotopic mass is 210.081143, and its IUPAC name is 2-chloro-4-cyclohexylphenol .

Properties

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

2-chloro-4-(cyclohexylmethyl)phenol

InChI

InChI=1S/C13H17ClO/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2

InChI Key

HCZBOQHMTZJMHD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CC(=C(C=C2)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(cyclohexylmethyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-chlorophenol with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

Industrial production of 2-Chloro-4-(cyclohexylmethyl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(cyclohexylmethyl)phenol involves its interaction with cellular components. The phenolic group can disrupt cell membranes and denature proteins, leading to antimicrobial effects. The chlorine atom enhances the compound’s reactivity and its ability to penetrate cell walls . The cyclohexylmethyl group may contribute to the compound’s lipophilicity, aiding in its interaction with lipid membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-4-(cyclohexylmethyl)phenol with three analogous chlorophenol derivatives, emphasizing substituent effects, applications, and synthesis.

Substituent Effects and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties
2-Chloro-4-(cyclohexylmethyl)phenol C₁₂H₁₅ClO 210.70 -Cl (ortho), -CH₂-C₆H₁₁ (para) High lipophilicity; moderate acidity (pKa ~8-9)
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenol C₁₃H₈ClF₃O₂ 296.65 -Cl, -O-C₆H₃(CF₃) Enhanced electron-withdrawing effects; IC₅₀ values in sub-micromolar range for NNRTIs
2-Chloro-4-(methylsulfonyl)phenol C₇H₇ClO₃S 206.65 -Cl (ortho), -SO₂CH₃ (para) High polarity (due to sulfonyl group); boiling point 390.4°C
4-(trans-4-Heptylcyclohexyl)-phenol C₁₉H₃₀O 274.44 -C₆H₁₁-C₇H₁₅ (para) Extremely lipophilic; used in liquid crystal formulations

Key Observations :

  • Lipophilicity: The cyclohexylmethyl group in 2-chloro-4-(cyclohexylmethyl)phenol increases hydrophobicity compared to 2-chloro-4-(methylsulfonyl)phenol but is less lipophilic than 4-(trans-4-heptylcyclohexyl)-phenol .
  • Acidity: The chlorine and sulfonyl groups in 2-chloro-4-(methylsulfonyl)phenol lower the pKa significantly compared to alkyl-substituted derivatives .

Reaction Conditions :

  • High temperatures (e.g., 130°C) and prolonged reaction times (24 hours) are common for diaryl ether formation .
  • Alkyl-substituted derivatives (e.g., cyclohexylmethyl) may require catalytic Lewis acids for efficient coupling .

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